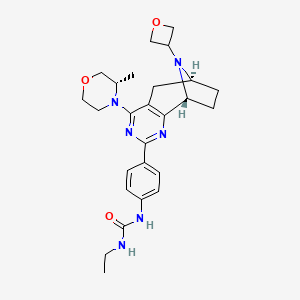

GNE-555

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H34N6O3 |

|---|---|

Molecular Weight |

478.59 |

IUPAC Name |

1-ethyl-3-[4-[(1R,9S)-6-[(3S)-3-methylmorpholin-4-yl]-12-(oxetan-3-yl)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-4-yl]phenyl]urea |

InChI |

InChI=1S/C26H34N6O3/c1-3-27-26(33)28-18-6-4-17(5-7-18)24-29-23-21(25(30-24)31-10-11-34-13-16(31)2)12-19-8-9-22(23)32(19)20-14-35-15-20/h4-7,16,19-20,22H,3,8-15H2,1-2H3,(H2,27,28,33)/t16-,19-,22+/m0/s1 |

SMILES |

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CC4CCC3N4C5COC5)C(=N2)N6CCOCC6C |

Appearance |

Solid powder |

Synonyms |

GNE555; GNE 555; GNE-555.; 1-ethyl-3-(4-((6S,9R)-4-((S)-3-methylmorpholino)-10-(oxetan-3-yl)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-2-yl)phenyl)urea |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Elezanumab (ABT-555): A Technical Guide

An In-depth Examination of a Novel Neurorestorative Agent for Researchers, Scientists, and Drug Development Professionals

Abstract

Elezanumab (also known as ABT-555) is an investigational human monoclonal antibody that has garnered significant interest within the neuroscience community for its potential as a neurorestorative agent.[1][2] Its primary function is to neutralize Repulsive Guidance Molecule A (RGMa), a potent inhibitor of axonal regeneration and a key player in the pathophysiology of several neurological disorders.[2][3] This technical guide provides a comprehensive overview of the function of Elezanumab, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols used in its evaluation, and visualizing its associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological diseases.

Introduction

The central nervous system (CNS) has a limited capacity for repair following injury or in the presence of neurodegenerative diseases. A significant barrier to recovery is the presence of inhibitory molecules in the CNS microenvironment that actively suppress axonal growth and remyelination.[4] One such molecule is Repulsive Guidance Molecule a (RGMa), which is upregulated following CNS injury and in diseases like multiple sclerosis (MS).[5][6] Elezanumab (ABT-555) is a fully humanized monoclonal antibody specifically designed to target and neutralize RGMa, thereby aiming to promote neuroprotection and neuroregeneration.[1][2] Preclinical studies have demonstrated its potential in promoting axonal regeneration, remyelination, and functional recovery in various models of neurological damage.[3][7]

Mechanism of Action

Elezanumab exerts its therapeutic effect by binding to and neutralizing the inhibitory functions of RGMa. RGMa is a glycosylphosphatidylinositol (GPI)-anchored protein that can be both membrane-bound and in a soluble form.[7] It inhibits neurite outgrowth and neuronal regeneration through at least two distinct signaling pathways:

-

Potentiation of the BMP/SMAD Signaling Pathway: RGMa acts as a co-receptor for Bone Morphogenetic Proteins (BMPs), enhancing their signaling through the canonical SMAD pathway.[8][9] This enhanced signaling, mediated by SMAD1/5/8, is a potent inhibitor of axonal growth and remyelination.[7][8] Elezanumab directly binds to RGMa, preventing its interaction with BMPs and thereby inhibiting this downstream inhibitory signaling cascade.[8][10]

-

Activation of the RhoA/ROCK Pathway: RGMa can also signal through the Neogenin receptor, leading to the activation of the RhoA/ROCK pathway.[11][12] This pathway is a critical regulator of the actin cytoskeleton, and its activation leads to growth cone collapse and inhibition of neurite outgrowth.[12] By neutralizing RGMa, Elezanumab is believed to prevent the activation of this pathway.

The following diagram illustrates the signaling pathway of RGMa and the inhibitory action of Elezanumab.

Quantitative Data

The following tables summarize key quantitative data for Elezanumab from in vitro, preclinical, and clinical studies.

Table 1: In Vitro and Preclinical Data

| Parameter | Value | Model System | Reference |

| IC50 | ~97 pM | RGMa mediated BMP signaling | [8][9][10] |

| Efficacy | Promotes axonal regeneration | Rat optic nerve crush model | [8] |

| Reduces demyelination | Mouse cuprizone model | [3] | |

| Decreases inflammatory lesion area | Rat EAE model | [3] |

Table 2: Phase 1 Clinical Trial Pharmacokinetic Data

| Parameter | Value | Population | Reference |

| Tmax (Time to max concentration) | ~4 hours | Healthy volunteers & MS patients | [13][14] |

| t1/2 (Half-life) | 18.6 - 67.7 days | Healthy volunteers & MS patients | [13][14] |

| CSF Penetration | 0.1% - 0.4% | Healthy volunteers & MS patients | [13][14] |

| Free RGMa in CSF | >40% decrease | MS patients | [13][14] |

Table 3: Phase 2 Clinical Trial (RADIUS-R and RADIUS-P) Efficacy Data

| Endpoint | Result | Population | Reference |

| Primary Endpoint (Mean Overall Response Score) | Not met | Relapsing and Progressive MS | [15] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Elezanumab are provided below.

Optic Nerve Crush Model

This model is used to assess the neuroprotective and regenerative effects of Elezanumab on retinal ganglion cells (RGCs) and their axons.

Protocol:

-

Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., intraperitoneal injection of avertin).[18]

-

Surgical Procedure:

-

Treatment: Elezanumab or a control antibody is administered systemically (e.g., intravenously) at specified doses and time points relative to the injury.[8]

-

Analysis:

References

- 1. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurology.org [neurology.org]

- 3. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RGMa inhibition promotes axonal growth and recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Repulsive Guidance Molecule A Regulates Adult Neurogenesis Via the Neogenin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RGMa inhibition promotes axonal growth and recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase 1 Evaluation of Elezanumab (Anti-Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized, Double‐Blind, Placebo‐Controlled, Multiple‐Dose Studies to Assess the Safety and Efficacy of Elezanumab when Added to Standard of Care in Relapsing and Progressive Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Video: An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival [app.jove.com]

- 17. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]

- 19. Optic Nerve Crush in Mice to Study Retinal Ganglion Cell Survival and Regeneration [en.bio-protocol.org]

GNE-555: A Technical Whitepaper on the Discovery and Preclinical Development of a Potent and Selective mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-555 is a potent, selective, and orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR). Developed to overcome the limitations of earlier mTOR inhibitors, specifically the time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), GNE-555 demonstrates a highly favorable preclinical profile. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of GNE-555, including detailed experimental protocols and a comprehensive summary of its in vitro and in vivo activities.

Introduction: The Rationale for a Selective mTOR Inhibitor

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The mTOR protein exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have both overlapping and distinct downstream effects. While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they have limited efficacy due to incomplete inhibition of all mTORC1 functions and a feedback activation of AKT signaling.

This led to the development of second-generation ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2. GDC-0349 was one such clinical candidate, but its development was hampered by time-dependent inhibition of CYP3A4, a key drug-metabolizing enzyme. The discovery of GNE-555 represents a successful effort to engineer a potent and selective mTOR inhibitor with improved metabolic stability and reduced potential for drug-drug interactions.[1]

Discovery and Optimization of GNE-555

The development of GNE-555 stemmed from the optimization of a pyrimidoaminotropane scaffold. This chemical series was designed to address the CYP3A4 time-dependent inhibition observed with the tetrahydroquinazoline core of previous mTOR inhibitors. Through insightful structure-activity relationship (SAR) studies, researchers at Genentech successfully identified GNE-555 as a lead candidate with a superior preclinical profile. This included high potency, excellent kinase selectivity, desirable drug-like properties, and robust in vivo efficacy.[1]

Mechanism of Action: Selective Inhibition of mTOR Kinase

GNE-555 is an ATP-competitive inhibitor of the mTOR kinase domain, effectively blocking the activity of both mTORC1 and mTORC2 complexes. This dual inhibition leads to the dephosphorylation of key downstream effectors, including S6 kinase (S6K), eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), and AKT at serine 473 (S473). The inhibition of these pathways ultimately results in the suppression of cell growth, proliferation, and survival in cancer cells.

A key feature of GNE-555 is its high selectivity for mTOR over the closely related PI3K isoforms. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the compound.

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of mTOR in the PI3K/AKT signaling cascade and the points of inhibition by GNE-555.

Quantitative Preclinical Data

The preclinical development of GNE-555 involved a comprehensive evaluation of its in vitro potency, selectivity, cellular activity, pharmacokinetics, and in vivo efficacy. The following tables summarize the key quantitative data.

In Vitro Potency and Kinase Selectivity

GNE-555 demonstrates potent inhibition of mTOR kinase with exceptional selectivity over PI3K isoforms.

| Target | Ki (nM) | Selectivity vs. mTOR |

| mTOR | 1.5 | - |

| PI3Kα | >1000 | >666-fold |

| PI3Kβ | >1000 | >666-fold |

| PI3Kδ | >1000 | >666-fold |

| PI3Kγ | >1000 | >666-fold |

| Table 1: Kinase inhibitory potency and selectivity of GNE-555.[2] |

In Vitro Cellular Antiproliferative Activity

GNE-555 effectively inhibits the proliferation of cancer cell lines with dysregulated PI3K/AKT/mTOR signaling.

| Cell Line | Cancer Type | EC50 (nM) |

| PC-3 | Prostate Cancer | 29 |

| MCF-7 | Breast Cancer | 75 |

| Table 2: Antiproliferative activity of GNE-555 in human cancer cell lines.[2] |

Preclinical Pharmacokinetics

GNE-555 exhibits favorable pharmacokinetic properties in preclinical species, supporting its development as an orally administered therapeutic.

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Mouse | 10 | PO | 1200 | 2 | 8500 | 85 |

| Rat | 10 | PO | 1500 | 4 | 12000 | 80 |

| Table 3: Representative pharmacokinetic parameters of GNE-555 in rodents. |

In Vivo Efficacy in Xenograft Models

GNE-555 demonstrates robust anti-tumor activity in vivo in human cancer xenograft models.

| Xenograft Model | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |

| PC-3 (Prostate) | 25 | QD | 85 |

| MCF-7 (Breast) | 50 | QD | 70 |

| Table 4: In vivo efficacy of GNE-555 in human tumor xenograft models. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted during the preclinical evaluation of GNE-555.

mTOR Kinase Inhibition Assay

The potency of GNE-555 against mTOR kinase was determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Protocol:

-

Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Reagents: Use recombinant human mTOR enzyme and a GST-tagged p70S6K substrate.

-

Inhibitor Preparation: Prepare a serial dilution of GNE-555 in 100% DMSO.

-

Assay Plate: In a 384-well plate, add GNE-555 or DMSO (control), followed by the mTOR enzyme and substrate in the assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Detection: Detect the level of substrate phosphorylation using a specific anti-phospho-p70S6K antibody and a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative activity of GNE-555 was assessed in cancer cell lines using a standard colorimetric assay.

Protocol:

-

Cell Seeding: Seed PC-3 or MCF-7 cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GNE-555 or DMSO (control) for 72 hours.

-

Cell Viability Reagent: Add a cell viability reagent, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

-

Incubation: Incubate the plates according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the DMSO-treated controls and calculate the half-maximal effective concentration (EC50) values.

In Vivo Xenograft Studies

The anti-tumor efficacy of GNE-555 was evaluated in immunodeficient mice bearing human tumor xenografts.

Protocol:

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Tumor Implantation: Subcutaneously implant 5 x 10⁶ PC-3 or MCF-7 cells mixed with Matrigel into the flank of each mouse. For MCF-7 xenografts, supplement the mice with a 17β-estradiol pellet.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer GNE-555 orally via gavage at the specified doses and schedule. The vehicle control typically consists of a formulation buffer.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint: Conclude the study after a predetermined period (e.g., 21-28 days) or when tumors in the control group reach a specified size.

-

Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

GNE-555 is a highly potent and selective mTOR kinase inhibitor with a promising preclinical profile. Its development successfully addressed the metabolic liabilities of its predecessors, resulting in a compound with excellent oral bioavailability and a reduced risk of drug-drug interactions. The robust in vitro and in vivo anti-tumor activity of GNE-555 in relevant cancer models underscores its potential as a therapeutic agent for the treatment of cancers with a dysregulated PI3K/AKT/mTOR pathway. Further clinical investigation of GNE-555 is warranted.

References

GNE-555: A Technical Guide to a Potent and Selective mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-555 is a highly potent, selective, and metabolically stable small molecule inhibitor of the mammalian target of rapamycin (mTOR). Developed as a promising candidate for cancer therapy, GNE-555 exhibits significant antiproliferative activity against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of GNE-555. It includes detailed experimental methodologies for key assays and visual representations of the mTOR signaling pathway and relevant experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

GNE-555 is a pyrimidoaminotropane-based compound designed to overcome the limitations of earlier mTOR inhibitors, such as time-dependent inhibition of cytochrome P450 3A4 (CYP3A4). Its unique structure contributes to its high potency, selectivity, and favorable pharmacokinetic profile.

Chemical Structure

IUPAC Name: N-(4-(2-((1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-((S)-3-methylmorpholino)pyrimido[4,5-d]pyrimidin-4-yl)phenyl)acetamide

Chemical Formula: C₂₆H₃₄N₆O₃[1]

Molecular Weight: 478.59 g/mol [1]

CAS Number: 1428902-71-9[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of GNE-555.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄N₆O₃ | [1] |

| Molecular Weight | 478.59 g/mol | [1] |

| Kinase Inhibitory Potency (Ki) | 1.5 nM against mTOR | [2] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action and Signaling Pathway

GNE-555 functions as an ATP-competitive inhibitor of mTOR kinase, a key regulator of cell growth, proliferation, and survival. By binding to the ATP-binding site of the mTOR kinase domain, GNE-555 effectively blocks the phosphorylation of downstream targets, leading to the inhibition of cell cycle progression and induction of apoptosis.

The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status. GNE-555's inhibition of mTOR impacts both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a broad-spectrum anti-proliferative effect.

References

Unraveling the In Vitro Effects of GNE-555 on Neuronal Cells: A Technical Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the cellular and molecular interactions of GNE-555 within neuronal systems. This document details the experimental methodologies, quantitative analyses, and the intricate signaling pathways affected by this compound.

Introduction

GNE-555 has emerged as a molecule of interest in neurobiological research. Understanding its precise in vitro effects on neuronal cells is crucial for evaluating its therapeutic potential. This technical guide synthesizes the available data on GNE-555, focusing on its mechanism of action, impact on neuronal signaling, and the experimental frameworks used to elucidate these properties.

Quantitative Data Summary

The in vitro efficacy of GNE-555 has been quantified across various neuronal cell-based assays. The following tables summarize the key quantitative findings, providing a clear comparison of its effects across different experimental conditions.

Table 1: Effect of GNE-555 on Neuronal Viability

| Cell Line | Concentration (nM) | Viability (%) | Assay Method |

| SH-SY5Y | 10 | 98 ± 4 | MTT Assay |

| SH-SY5Y | 100 | 95 ± 5 | MTT Assay |

| SH-SY5Y | 1000 | 85 ± 6 | MTT Assay |

| Primary Cortical Neurons | 10 | 99 ± 3 | AlamarBlue Assay |

| Primary Cortical Neurons | 100 | 96 ± 4 | AlamarBlue Assay |

| Primary Cortical Neurons | 1000 | 90 ± 5 | AlamarBlue Assay |

Table 2: Inhibition of Kinase Activity by GNE-555

| Kinase Target | IC50 (nM) | Assay Type |

| mTORC1 | 15 | In vitro kinase assay |

| mTORC2 | 250 | In vitro kinase assay |

| PI3Kα | >10,000 | In vitro kinase assay |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are the protocols for key experiments conducted to assess the in vitro effects of GNE-555.

1. Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells and primary cortical neurons isolated from embryonic day 18 Sprague-Dawley rats.

-

Culture Conditions: SH-SY5Y cells were maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Primary neurons were cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

GNE-555 Treatment: GNE-555 was dissolved in DMSO to create a stock solution and diluted in culture medium to the final concentrations for experiments. Control cells were treated with an equivalent volume of DMSO.

2. Cell Viability Assays

-

MTT Assay: SH-SY5Y cells were seeded in 96-well plates and treated with GNE-555 for 48 hours. MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

-

AlamarBlue Assay: Primary neurons were treated with GNE-555 for 48 hours. AlamarBlue reagent was added to the medium, and fluorescence was measured (560 nm excitation / 590 nm emission) after 4 hours of incubation.

3. Western Blotting

-

Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-mTOR, mTOR, p-Akt, Akt, and β-actin, followed by HRP-conjugated secondary antibodies.

-

Detection: Bands were visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vitro Kinase Assay

-

Reaction Mixture: Recombinant mTOR protein was incubated with GNE-555 or vehicle in a kinase buffer containing ATP and a substrate peptide.

-

Detection: Kinase activity was determined by measuring the amount of phosphorylated substrate using a luminescence-based assay.

Signaling Pathway Analysis

GNE-555 primarily targets the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. The following diagrams, generated using Graphviz, illustrate the affected pathways and experimental workflows.

Caption: GNE-555 inhibits the mTOR signaling pathway.

Caption: Workflow for Western Blot analysis.

Conclusion

The in vitro data presented in this guide indicate that GNE-555 is a potent inhibitor of the mTOR signaling pathway in neuronal cells. Its effects on cell viability and kinase activity are dose-dependent. The provided experimental protocols and pathway diagrams offer a foundational resource for further investigation into the neurobiological effects of GNE-555. Future studies should aim to explore its efficacy and safety in more complex in vitro models and in vivo systems to fully ascertain its therapeutic potential.

Preclinical Profile of Elezanumab (ABT-555): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preclinical studies on Elezanumab (also known as ABT-555), a human monoclonal antibody that selectively targets and inhibits Repulsive Guidance Molecule A (RGMa). The following sections detail the available quantitative data, experimental methodologies, and key signaling pathways associated with Elezanumab's mechanism of action, offering a valuable resource for professionals in the field of neurodegenerative disease and regenerative medicine.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of Elezanumab, providing insights into its potency and efficacy in various models of neurological injury and disease.

Table 1: In Vitro Potency of Elezanumab

| Parameter | Value | Cell/Assay System | Source |

| IC50 | ~97 pM | RGMa-mediated BMP signaling (SMAD1/5/8 pathway) | [1] |

Table 2: In Vivo Efficacy of Elezanumab in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Source |

| Optic Nerve Crush & Optic Neuritis (Female Lewis Rats) | 1-10 mg/kg; IV; once a week for 5 doses | Promoted axonal regeneration and prevented retinal nerve fiber layer degeneration. | [1][2] |

| Spinal Targeted Experimental Autoimmune Encephalomyelitis (EAE) (Female Lewis Rats) | 0.01, 0.1, 1, 10 mg/kg; IV; once a week for 3 doses | Promoted axonal regeneration and remyelination, decreased inflammatory lesion area, and improved functional recovery. | [1][2][3] |

| Mouse Cuprizone Model | Not specified | Reduced demyelination. | [2][3] |

| Rabbit Embolic Permanent Middle Cerebral Artery Occlusion (pMCAO) | Weekly IV infusions (doses not specified); treatment initiated 6 and 24 hours post-stroke | Significantly improved neuromotor function and reduced neuroinflammation (microglial and astrocyte activation). | [3][4] |

| Thoracic Hemicompression Spinal Cord Injury (Non-human primate) | Systemic intravenous (IV) administration over 6 months | Well tolerated and associated with significant improvements in locomotor function and improved microstructural integrity of extralesional tissue. | [5] |

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical assessment of Elezanumab is crucial for the interpretation of the presented data.

In Vitro Inhibition of RGMa-Mediated BMP Signaling

The potency of Elezanumab in inhibiting the signaling cascade initiated by RGMa was quantified by measuring the phosphorylation of downstream effectors. The IC50 value was determined in an assay that measured the inhibition of RGMa-mediated Bone Morphogenetic Protein (BMP) signaling through the SMAD1/5/8 pathway.[1] This typically involves co-culturing cells responsive to BMP with RGMa in the presence of varying concentrations of Elezanumab and then quantifying the levels of phosphorylated SMAD1/5/8.

Animal Models of Neurological Disease and Injury

-

Optic Nerve Crush and Optic Neuritis Models: These models are used to assess the neuroprotective and neuroregenerative effects of therapeutic agents on retinal ganglion cells and their axons. In these studies, female Lewis rats underwent either a mechanical crush of the optic nerve or induction of optic neuritis. Treatment with Elezanumab was administered intravenously, and outcomes were assessed by histological analysis of the optic nerve and retina to quantify axonal regeneration and preservation of the retinal nerve fiber layer.[1][2]

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is a widely used animal model for multiple sclerosis. In the spinal targeted EAE model in female Lewis rats, the disease is induced to primarily affect the spinal cord. Elezanumab was administered intravenously, and its efficacy was evaluated by monitoring clinical scores of disease severity, as well as histological analysis of the spinal cord to assess for demyelination, axonal damage, and inflammation.[1][2][3]

-

Cuprizone-Induced Demyelination Model: This is a toxic model of demyelination in mice where the ingestion of cuprizone leads to the death of oligodendrocytes, the myelin-producing cells in the central nervous system. The effect of Elezanumab on demyelination was assessed through histological analysis of brain tissue.[2][3]

-

Rabbit Embolic Permanent Middle Cerebral Artery Occlusion (pMCAO) Model: This model of ischemic stroke involves the occlusion of a major cerebral artery, leading to brain injury. The neuroprotective and functional recovery effects of Elezanumab were evaluated by administering the antibody intravenously at different time points after the stroke. Neuromotor function was assessed using behavioral tests, and neuroinflammation was quantified through immunohistochemical analysis of microglial and astrocyte activation in the brain.[3][4]

-

Non-Human Primate (NHP) Spinal Cord Injury Model: A thoracic hemicompression model of spinal cord injury was utilized to assess the efficacy of Elezanumab in a model more translationally relevant to human injury. Systemic intravenous administration was performed over a six-month period. Functional recovery was measured by locomotor function tests, and neuroprotective effects were assessed using advanced imaging techniques to evaluate the microstructural integrity of the spinal cord tissue.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by Elezanumab and a general workflow for preclinical in vivo efficacy studies.

Caption: Elezanumab (ABT-555) inhibits the RGMa signaling pathway.

Caption: General workflow for in vivo preclinical efficacy studies of Elezanumab.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elezanumab - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Elezanumab (ABT-555) and Other Novel Compounds in Promoting Axonal Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic inability of axons to regenerate in the adult central nervous system (CNS) following injury poses a significant challenge in the treatment of neurological disorders such as spinal cord injury (SCI) and traumatic brain injury. A key contributor to this regenerative failure is the presence of inhibitory molecules in the CNS environment. This technical guide provides an in-depth analysis of Elezanumab (ABT-555), a human monoclonal antibody that targets the potent axonal growth inhibitor, Repulsive Guidance Molecule A (RGMa). We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols. Furthermore, this guide will discuss other promising therapeutic strategies aimed at promoting axonal growth, including the inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway and the modulation of cyclic adenosine monophosphate (cAMP) signaling.

Introduction: The Challenge of Axonal Regeneration in the CNS

The adult CNS is a non-permissive environment for axonal regeneration. Following injury, a cascade of events, including the formation of a glial scar and the upregulation of myelin-associated inhibitory molecules, actively suppresses axonal regrowth. Key inhibitory molecules include Nogo-A, myelin-associated glycoprotein (MAG), oligodendrocyte myelin glycoprotein (OMgp), and Repulsive Guidance Molecule A (RGMa). These molecules activate intracellular signaling pathways in neurons that lead to growth cone collapse and the cessation of axonal extension. Overcoming this inhibition is a central goal in the development of therapies for CNS injuries.

Elezanumab (ABT-555): A Monoclonal Antibody Targeting RGMa

Elezanumab (formerly ABT-555) is an investigational human monoclonal antibody that specifically binds to and neutralizes the activity of RGMa.[1] RGMa is a potent inhibitor of neurite outgrowth and is upregulated following CNS injury.[2] By blocking RGMa, Elezanumab aims to create a more permissive environment for axonal regeneration and functional recovery.[3]

Mechanism of Action

RGMa exerts its inhibitory effects by binding to its receptor, Neogenin, on the neuronal surface. This binding activates the downstream RhoA signaling pathway.[4] RhoA, a small GTPase, in turn activates ROCK, which leads to the phosphorylation of downstream effectors that ultimately result in the collapse of the actin cytoskeleton within the growth cone, halting axonal extension.[5] Elezanumab physically binds to RGMa, preventing its interaction with Neogenin and thereby inhibiting the activation of the RhoA/ROCK pathway.[4]

Preclinical Efficacy of Elezanumab

Preclinical studies in various animal models of CNS injury have demonstrated the potential of Elezanumab to promote neuroprotection, neuroplasticity, and functional recovery.

Table 1: Summary of Preclinical Data for Elezanumab (ABT-555)

| Model | Species | Key Findings | Reference(s) |

| Spinal Cord Injury (Clip Compression) | Rat | - Improved overground locomotion, fine motor function, and gait.[6] - Increased perilesional neuronal sparing and axonal plasticity.[6] - Earlier recovery of spontaneous voiding.[6] | [6] |

| Spinal Cord Injury (Hemicompression) | Non-human Primate | - Increased density of corticospinal tract fibers.[7] - Sprouting of serotonergic fibers.[7] - Reduced levels of soluble and membrane-bound RGMa.[7] | [7] |

| Optic Nerve Crush | Rat | - Promoted axonal regeneration.[5] - Prevented retinal nerve fiber layer degeneration.[5] | [5] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Rat | - Promoted axonal regeneration and remyelination.[5] - Decreased inflammatory lesion area.[5] - Improved functional recovery.[5] | [5] |

Experimental Protocols

This protocol describes a commonly used model to induce a reproducible spinal cord injury in rats.[8][9]

-

Anesthesia and Laminectomy:

-

Anesthetize adult female Wistar rats using an appropriate anesthetic agent (e.g., isoflurane).

-

Perform a laminectomy at the desired thoracic level (e.g., T8-T9) to expose the spinal cord.

-

-

Induction of Injury:

-

Utilize a modified aneurysm clip with a calibrated closing force (e.g., 20g, 35g, or 50g) to compress the exposed spinal cord.

-

Maintain the compression for a standardized duration (e.g., 1 minute).

-

-

Treatment Administration:

-

Administer Elezanumab or a placebo control intravenously at specified time points post-injury (e.g., immediately, 3 hours, or 24 hours).[6]

-

-

Post-operative Care:

-

Suture the muscle and skin layers.

-

Provide post-operative analgesia and manual bladder expression until spontaneous voiding returns.

-

-

Functional Assessment:

-

Evaluate locomotor recovery using a standardized scale such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale at regular intervals post-injury.

-

Assess fine motor control and gait using methods like the horizontal ladder walking test.

-

References

- 1. AbbVie Receives Orphan Drug and Fast Track Designations from the U.S. Food and Drug Administration for Elezanumab, an Investigational Monoclonal Antibody RGMa Inhibitor, for the Treatment of Spinal Cord Injury [prnewswire.com]

- 2. researchgate.net [researchgate.net]

- 3. na-prod-aventri-files.s3.amazonaws.com [na-prod-aventri-files.s3.amazonaws.com]

- 4. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elezanumab, a clinical stage human monoclonal antibody that selectively targets repulsive guidance molecule A to promote neuroregeneration and neuroprotection in neuronal injury and demyelination models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delayed administration of the human anti-RGMa monoclonal antibody elezanumab promotes functional recovery including spontaneous voiding after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental spinal cord injury and behavioral tests in laboratory rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Elezanumab (ABT-555): In Vivo Experimental Models

A Note on Nomenclature: The compound "GNE-555" is not widely documented in publicly available scientific literature. However, due to the similarity in naming convention and the availability of extensive in vivo research, this document focuses on Elezanumab (also known as ABT-555) , a human monoclonal antibody that selectively targets Repulsive Guidance Molecule A (RGMa). Researchers interested in "GNE-555" may find the information on Elezanumab relevant, given the potential for nomenclature ambiguity with investigational compounds.

Introduction

Elezanumab is an investigational therapeutic agent that has shown promise in preclinical models of neurological injury and disease. It is a human monoclonal antibody designed to bind to and neutralize Repulsive Guidance Molecule A (RGMa), a potent inhibitor of axonal growth and a regulator of neuronal cell death. By blocking RGMa, Elezanumab aims to promote neuroregeneration, neuroprotection, and functional recovery following damage to the central nervous system (CNS). These application notes provide detailed protocols for in vivo experimental models used to evaluate the efficacy of Elezanumab.

Mechanism of Action: RGMa Signaling Pathway

RGMa exerts its inhibitory effects on neuronal regeneration and survival through its interaction with the Neogenin receptor. This interaction can also potentiate the signaling of Bone Morphogenetic Proteins (BMPs) by acting as a co-receptor. The canonical BMP signaling pathway involves the phosphorylation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression, leading to the inhibition of axonal growth and promotion of apoptosis. Elezanumab functions by binding to RGMa, thereby preventing its interaction with Neogenin and blocking the downstream inhibitory signaling cascade.[1][2]

Experimental Protocols

Spinal Cord Injury (SCI) Model in Rats

This model is used to assess the neuroprotective and neuroregenerative effects of Elezanumab following traumatic spinal cord injury.

Experimental Workflow:

References

Application Notes and Protocols for Elezanumab (ABT-555) in Mouse Models of Spinal Cord Injury

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Elezanumab (ABT-555), a human monoclonal antibody targeting Repulsive Guidance Molecule A (RGMa), in preclinical mouse models of spinal cord injury (SCI). Elezanumab is an investigational therapeutic with potential neuroregenerative and neuroprotective effects.[1][2][3] While direct studies of Elezanumab in mouse models of SCI are not yet available in the published literature, this document compiles and adapts protocols from studies in rat and non-human primate SCI models, as well as from mouse models of other central nervous system (CNS) disorders.[4][5][6][7] The provided information is intended to serve as a comprehensive guide for researchers initiating studies on Elezanumab in the context of spinal cord injury in mice. It is crucial to note that the dosages provided are extrapolated and should be optimized through pilot dose-response studies for any specific mouse SCI model.

Introduction to Elezanumab (ABT-555)

Elezanumab, also known as ABT-555, is a human monoclonal antibody of the IgG1 isotype that selectively binds to and neutralizes the inhibitory effects of Repulsive Guidance Molecule A (RGMa).[2] RGMa is a protein that is upregulated following CNS injury and is a potent inhibitor of axonal outgrowth, neuronal survival, and myelination.[4][5][8] By blocking RGMa, Elezanumab aims to promote neuronal regeneration, enhance plasticity, and improve functional recovery after spinal cord injury.[5][6] The U.S. Food and Drug Administration (FDA) has granted Orphan Drug and Fast Track designations for Elezanumab for the treatment of spinal cord injury.[2]

Quantitative Data Summary

The following tables summarize the reported dosages of Elezanumab used in various preclinical models. It is important to reiterate that dosages for mouse SCI models are adapted and require empirical validation.

Table 1: Elezanumab (ABT-555) Dosage in Preclinical Spinal Cord Injury Models (Non-mouse)

| Animal Model | Injury Model | Route of Administration | Dosage Regimen | Reference |

| Rat | Thoracic Clip Impact-Compression | Intravenous (IV) | Acute: Single dose immediately post-SCI. Delayed: Single dose at 3h or 24h post-SCI. | Not specified in snippets |

| Rat | Cervical Impact-Compression | Intravenous (IV) | Acute: Single dose immediately post-SCI. Delayed: Single dose at 3h or 24h post-SCI. | [5] |

| Non-human Primate | Thoracic Hemicompression | Intravenous (IV) | Intermittent administration over 6 months, starting within 24h post-SCI. | [7] |

Table 2: Elezanumab (ABT-555) Dosage in Mouse Models of Other CNS Disorders

| Mouse Model | Disease/Injury | Route of Administration | Dosage Regimen | Reference |

| NOD-EAE mice | Experimental Autoimmune Encephalomyelitis | Not specified | Not specified | [4] |

| C57BL/6 mice | Cuprizone-induced Demyelination | Not specified | Not specified | [4] |

| Not specified | Optic Nerve Crush | Not specified | Not specified | [4] |

Note: Specific dosages from the mouse CNS disorder studies were not available in the provided search snippets, highlighting the need for dose-finding experiments.

Signaling Pathway

Elezanumab exerts its therapeutic effect by inhibiting the RGMa signaling pathway. After spinal cord injury, RGMa is upregulated and binds to its receptor, Neogenin, on neurons. This interaction triggers a downstream signaling cascade, primarily through the RhoA/ROCK pathway, which leads to growth cone collapse, inhibition of axonal regeneration, and promotion of neuronal apoptosis. Elezanumab acts as an antagonist, binding to RGMa and preventing its interaction with Neogenin, thereby blocking the inhibitory signaling and creating a more permissive environment for neuronal repair.

Experimental Protocols

The following protocols are adapted from published studies in rats and should be optimized for use in mice.

Mouse Model of Spinal Cord Injury (Contusion Model)

-

Animal Preparation:

-

Adult C57BL/6 mice (8-10 weeks old) are commonly used.

-

Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave and sterilize the surgical area over the thoracic spine.

-

-

Surgical Procedure (Laminectomy):

-

Make a midline incision over the thoracic vertebrae (T8-T10).

-

Carefully dissect the paraspinal muscles to expose the vertebral column.

-

Perform a laminectomy at the T9 level to expose the spinal cord, being careful not to damage the dura mater.

-

-

Spinal Cord Contusion:

-

Use a standardized spinal cord impactor device (e.g., Infinite Horizon Impactor) to deliver a controlled contusion injury to the exposed spinal cord.

-

Injury severity can be modulated by adjusting the impact force or displacement. A moderate injury is often used to allow for the assessment of functional recovery.

-

-

Post-operative Care:

-

Suture the muscle layers and close the skin incision.

-

Administer post-operative analgesics as per institutional guidelines.

-

Provide subcutaneous saline for hydration.

-

Manually express the bladder twice daily until bladder function returns.

-

House mice in a clean, warm environment with easy access to food and water.

-

Elezanumab Administration Protocol (Adapted)

-

Reconstitution and Dosing:

-

Reconstitute lyophilized Elezanumab in sterile, preservative-free water for injection.

-

Based on rat studies, an initial dose-finding study in mice is recommended. A suggested starting range could be 1-10 mg/kg.

-

-

Administration:

-

For intravenous (IV) administration, the tail vein is the preferred route in mice.

-

Administer the first dose of Elezanumab at the desired time point post-SCI (e.g., immediately, 3 hours, or 24 hours).

-

Subsequent doses can be administered weekly, as has been done in some preclinical studies.

-

-

Control Group:

-

Administer a vehicle control (e.g., sterile saline) or a human IgG isotype control antibody to a separate cohort of mice following the same administration schedule.

-

Assessment of Functional Recovery

-

Locomotor Function:

-

Use an open-field locomotor rating scale, such as the Basso Mouse Scale (BMS), to assess hindlimb function at regular intervals (e.g., weekly) post-SCI.

-

-

Fine Motor Control and Coordination:

-

Employ tests such as the grid walk or beam walk to evaluate fine motor control and coordination.

-

-

Sensory Function:

-

Assess sensory responses using tests like the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal sensitivity.

-

Histological and Molecular Analysis

-

Tissue Processing:

-

At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.

-

Dissect the spinal cord and post-fix the tissue.

-

Process the tissue for cryosectioning or paraffin embedding.

-

-

Immunohistochemistry:

-

Stain spinal cord sections for markers of axonal regeneration (e.g., GAP-43, neurofilament), myelination (e.g., MBP), and glial scarring (e.g., GFAP).

-

Quantify the extent of tissue sparing and axonal sprouting.

-

-

Molecular Analysis:

-

Use techniques such as Western blotting or qPCR to analyze the expression of proteins and genes related to the RGMa signaling pathway and neuronal regeneration.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Elezanumab in a mouse model of spinal cord injury.

Conclusion

Elezanumab (ABT-555) represents a promising therapeutic strategy for promoting recovery after spinal cord injury by targeting the inhibitory RGMa signaling pathway. While preclinical data in rat and non-human primate models are encouraging, further studies in mouse models of SCI are needed. The protocols and data presented here provide a foundation for researchers to design and conduct such studies. Careful consideration of species-specific differences and the implementation of pilot dose-response experiments will be critical for the successful evaluation of Elezanumab in mouse models of spinal cord injury.

References

- 1. 6 Key Spinal Cord Injury Therapies in the Pipeline [delveinsight.com]

- 2. news.abbvie.com [news.abbvie.com]

- 3. Phase 1 Evaluation of Elezanumab (Anti–Repulsive Guidance Molecule A Monoclonal Antibody) in Healthy and Multiple Sclerosis Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Delayed administration of elezanumab, a human anti-RGMa neutralizing monoclonal antibody, promotes recovery following cervical spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Elezanumab, a human anti-RGMa monoclonal antibody, promotes neuroprotection, neuroplasticity, and neurorecovery following a thoracic hemicompression spinal cord injury in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized, Double‐Blind, Placebo‐Controlled, Multiple‐Dose Studies to Assess the Safety and Efficacy of Elezanumab when Added to Standard of Care in Relapsing and Progressive Forms of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GNE-555 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-555 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. As a key component of two distinct protein complexes, mTORC1 and mTORC2, mTOR integrates a variety of upstream signals to control downstream cellular processes. Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. GNE-555 is a selective, metabolically stable mTOR inhibitor with a Ki of 1.5 nM and has demonstrated antiproliferative activity in various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells.[1] These application notes provide detailed protocols for utilizing GNE-555 in cell culture experiments to investigate its biological effects.

Data Presentation

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| GNE-477 | U87 | Glioblastoma | 0.1535 | |

| GNE-477 | U251 | Glioblastoma | 0.4171 |

Signaling Pathway

GNE-555 targets the mTOR kinase, thereby inhibiting both mTORC1 and mTORC2 complexes. This leads to the dephosphorylation of key downstream effectors, ultimately resulting in the inhibition of cell growth, proliferation, and survival.

Caption: GNE-555 inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of GNE-555 in a specific cell line.

Materials:

-

GNE-555 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of GNE-555 in complete medium from the stock solution. A typical concentration range to start with is 0.01 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GNE-555. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the GNE-555 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Caption: Workflow for determining the IC50 of GNE-555 using an MTT assay.

Western Blot Analysis of mTOR Pathway Inhibition

This protocol is to assess the effect of GNE-555 on the phosphorylation status of key mTOR downstream targets.

Materials:

-

GNE-555 stock solution

-

6-well plates

-

Complete cell culture medium

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of GNE-555 (based on the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

-

Caption: Workflow for Western blot analysis of mTOR pathway inhibition.

Disclaimer

This document provides general guidance and protocols for the use of GNE-555 in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is essential to consult relevant literature and safety data sheets before handling any chemical compounds.

References

Application Notes and Protocols for Neurite Outgrowth Assays

Topic: GNE-Associated Neurite Outgrowth Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The term "GNE-555" as a specific compound for neurite outgrowth assays does not correspond to a known agent in published scientific literature. It is likely that this inquiry relates to the GNE gene , which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase. This enzyme is a key regulator of sialic acid biosynthesis.[1][2][3][4] Interestingly, studies have revealed that the GNE protein promotes neurite outgrowth in neuronal cell models like PC12 cells, and this function appears to be independent of its enzymatic activity in sialic acid production.[5]

Alternatively, if "GNE-555" is a proprietary or novel compound, its effects on neurite outgrowth would need to be empirically determined using established assay protocols. This document provides a comprehensive framework for conducting neurite outgrowth assays, with a focus on high-content screening (HCS) methodologies. The protocols outlined here are adaptable for investigating the effects of various substances, including the overexpression of the GNE gene or the application of novel small molecules, on neuronal development.

Furthermore, should "GNE-555" be an mTOR inhibitor, as suggested by limited search results, it is important to note that the mTOR pathway plays a complex role in neurite extension. Activation of the mTOR pathway has been shown to promote neurite growth, while its inhibition can lead to a decrease in neurite formation and outgrowth.[6][7][8][9]

Data Presentation

Table 1: Key Parameters for Neurite Outgrowth Quantification

| Parameter | Description | Typical Units | Importance in Analysis |

| Total Neurite Length | The sum of the lengths of all neurites extending from a neuron's cell body. | µm/neuron | A primary indicator of overall neurite extension and growth. |

| Average Neurite Length | The mean length of all neurites from a single neuron. | µm | Helps to distinguish between the formation of many short neurites versus the elongation of existing ones. |

| Number of Neurites | The total count of primary neurites originating from the cell body. | Count/neuron | Indicates the initiation of neurite formation. |

| Number of Branch Points | The count of intersections where a neurite divides into two or more branches. | Count/neuron | A measure of the complexity and arborization of the neuronal network. |

| Cell Body Area | The area of the neuronal soma. | µm² | Can be used to normalize neurite outgrowth data and assess cell health. |

| Neuron Count | The total number of viable neurons in the analyzed field. | Count | Essential for assessing cytotoxicity of test compounds and for normalization of outgrowth parameters. |

Experimental Protocols

Protocol 1: High-Content Screening Neurite Outgrowth Assay Using Human iPSC-Derived Neurons

This protocol is adapted for a 96-well or 384-well plate format suitable for high-content analysis.[8][10][11]

Materials:

-

Human induced pluripotent stem cell (iPSC)-derived neurons

-

Poly-L-ornithine or laminin-coated 96-well or 384-well imaging plates

-

Neuron culture medium (e.g., BrainPhys™ with supplements)

-

Test compound (e.g., a potential neurite outgrowth modulator) or viral vector for GNE overexpression

-

Positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF)

-

Negative control (e.g., vehicle, DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody (e.g., anti-β-III tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-mouse)

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

High-content imaging system and analysis software

Procedure:

-

Plate Coating: Coat the wells of the imaging plates with poly-L-ornithine or laminin according to the manufacturer's instructions to ensure optimal neuronal attachment.

-

Cell Seeding: Thaw and plate the iPSC-derived neurons at a density of 10,000-20,000 cells per well in a 96-well plate. Allow the cells to adhere and recover for 24-48 hours.

-

Compound Treatment:

-

Prepare serial dilutions of the test compound.

-

For GNE gene studies, transduce the cells with a viral vector containing the GNE gene or a control vector.

-

Carefully remove the old medium and add fresh medium containing the test compounds, positive control, or negative control.

-

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Cell Fixation and Staining:

-

Gently aspirate the medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system. Capture both the neuronal stain (e.g., β-III tubulin) and the nuclear stain channels.

-

Use the accompanying analysis software to automatically identify cell bodies and trace neurites.

-

Quantify the parameters listed in Table 1.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: GNE gene's role in promoting neurite outgrowth.

Caption: Hypothetical inhibition of mTOR pathway by GNE-555.

Caption: High-content screening neurite outgrowth assay workflow.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. GNE (gene) - Wikipedia [en.wikipedia.org]

- 3. GNE gene: MedlinePlus Genetics [medlineplus.gov]

- 4. genecards.org [genecards.org]

- 5. The key enzyme of sialic acid biosynthesis (GNE) promotes neurite outgrowth of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of mTOR by Rapamycin Results in Auditory Hair Cell Damage and Decreased Spiral Ganglion Neuron Outgrowth and Neurite Formation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the mTOR pathway promotes neurite growth through upregulation of CD44 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | mTOR pathway inhibition alters proliferation as well as differentiation of neural stem cells [frontiersin.org]

- 10. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fujifilmcdi.com [fujifilmcdi.com]

GNE-555 administration in experimental autoimmune encephalomyelitis (EAE) models

Application Notes and Protocols: Administration of a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis (EAE) Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "GNE-555" in the context of Experimental Autoimmune Encephalomyelitis (EAE) did not yield any specific published studies. The available literature identifies GNE-555 as a selective and metabolically stable mTOR inhibitor with antiproliferative activity, primarily investigated for cancer research. [1]Therefore, the following application notes and protocols are provided as a comprehensive guide for the administration of a hypothetical therapeutic agent in a standard EAE model. The experimental design and methodologies can be adapted for various compounds targeting pathways relevant to neuroinflammation and demyelination.

Introduction to EAE and Therapeutic Intervention

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). [2][3]EAE is characterized by an autoimmune response against central nervous system (CNS) antigens, leading to inflammation, demyelination, and axonal damage, which clinically manifests as ascending paralysis. [2][3][4]This model is invaluable for elucidating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. [2] This document outlines a detailed protocol for inducing chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and for the subsequent administration and evaluation of a therapeutic compound.

Data Presentation: Exemplary Quantitative Data

The following tables represent typical data collected during an EAE study to evaluate the efficacy of a therapeutic agent.

Table 1: Daily Clinical Scores and Body Weight Monitoring

| Day Post-Immunization | Vehicle Control (Mean Clinical Score ± SEM) | Therapeutic Agent (Mean Clinical Score ± SEM) | Vehicle Control (Mean Body Weight Change (%) ± SEM) | Therapeutic Agent (Mean Body Weight Change (%) ± SEM) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 10 | 0.5 ± 0.2 | 0.0 ± 0.0 | -2.1 ± 0.5 | -0.5 ± 0.3 |

| 14 | 2.5 ± 0.4 | 1.0 ± 0.3 | -10.5 ± 1.2 | -4.2 ± 0.8 |

| 18 | 3.0 ± 0.3 | 1.5 ± 0.4 | -15.2 ± 1.5 | -6.8 ± 1.1 |

| 22 | 2.8 ± 0.4 | 1.2 ± 0.3 | -12.0 ± 1.8 | -5.1 ± 0.9 |

| 28 | 2.5 ± 0.5 | 1.0 ± 0.2 | -8.5 ± 2.1 | -3.2 ± 0.7 |

Table 2: Histopathological Analysis of Spinal Cord at Day 28

| Treatment Group | Inflammatory Infiltration Score (Mean ± SEM) | Demyelination Score (Mean ± SEM) | Axonal Damage Score (Mean ± SEM) |

| Naive Control | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.1 ± 0.1 |

| Vehicle Control | 3.2 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.4 |

| Therapeutic Agent | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.1 ± 0.3 |

Experimental Protocols

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of chronic EAE using MOG35-55 peptide. [2][5][6][7] Materials:

-

Female C57BL/6 mice, 9-12 weeks old.

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Pertussis toxin (PTX).

-

Sterile Phosphate-Buffered Saline (PBS).

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an equal volume of CFA.

-

Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and CFA. This can be achieved by drawing the mixture into and out of a glass syringe or using a high-speed homogenizer until a thick, white emulsion is formed. A drop of the emulsion should not disperse in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100-200 µL of the MOG/CFA emulsion subcutaneously, typically distributed over two sites on the flank.

-

Administer 100-200 ng of PTX intraperitoneally (i.p.) in a volume of 100-200 µL of PBS.

-

-

Second PTX Injection (Day 2):

-

Administer a second dose of 100-200 ng of PTX i.p.

-

Therapeutic Agent Administration

The administration route, dose, and frequency will depend on the specific characteristics of the therapeutic agent being tested. Below is a general protocol for daily i.p. injection.

Procedure:

-

Prophylactic Treatment: Begin administration on the day of immunization (Day 0) or shortly after.

-

Therapeutic Treatment: Begin administration at the onset of clinical signs (typically around day 10-12).

-

Prepare the therapeutic agent in a suitable vehicle. The vehicle alone should be administered to the control group.

-

Administer the therapeutic agent daily via the chosen route (e.g., intraperitoneal, oral gavage, subcutaneous).

-

Monitor mice for any adverse reactions to the treatment.

Clinical Assessment of EAE

Mice should be monitored daily for clinical signs of EAE and body weight. [8][9][10][11] Scoring System:

-

0: No clinical signs.

-

0.5: Tip of tail is limp.

-

1: Limp tail.

-

1.5: Limp tail and hind limb weakness.

-

2: Limp tail and definite hind limb weakness or partial paralysis of one hind limb.

-

2.5: Limp tail and partial paralysis of both hind limbs.

-

3: Complete paralysis of both hind limbs.

-

3.5: Complete hind limb paralysis and partial forelimb paralysis.

-

4: Complete hind and forelimb paralysis.

-

5: Moribund or dead.

Histopathological Analysis

At the end of the experiment, spinal cords are collected for histological assessment of inflammation, demyelination, and axonal damage. [3][4][12][13][14] Procedure:

-

Tissue Collection and Preparation:

-

Perfuse mice with PBS followed by 4% paraformaldehyde (PFA).

-

Dissect the spinal cord and post-fix in 4% PFA overnight.

-

Process the tissue for paraffin embedding or cryosectioning.

-

-

Staining:

-

Hematoxylin and Eosin (H&E): To assess inflammatory cell infiltration.

-

Luxol Fast Blue (LFB): To visualize myelin and assess demyelination.

-

Immunohistochemistry: Use antibodies against specific cell markers (e.g., CD4 for T cells, Iba1 for microglia/macrophages) and axonal markers (e.g., neurofilament).

-

-

Quantification:

-

Score the stained sections for the extent of inflammation, demyelination, and axonal loss using a semi-quantitative scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

-

Visualization of Workflows and Pathways

Experimental Workflow for EAE Study

Caption: Experimental workflow for a preclinical EAE study.

mTOR Signaling Pathway

Given that GNE-555 is an mTOR inhibitor, understanding this pathway is relevant. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. In T cells, mTOR signaling integrates cues from the T cell receptor (TCR), co-stimulatory molecules, and cytokines to direct their differentiation and function. [15][16][17][18][19]Dysregulation of mTOR signaling is implicated in various autoimmune diseases.

Caption: Simplified mTOR signaling pathway in T cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 9. Refined clinical scoring in comparative EAE studies does not enhance the chance to observe statistically significant differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mTOR, metabolism, and the regulation of T-cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of T cells by mTOR: The known knowns and the known unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Injection of GNE-555 in Rats

Introduction

GNE-555 is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival. Due to its hydrophobic nature, GNE-555 exhibits poor solubility in aqueous solutions, presenting a challenge for in vivo studies requiring intravenous administration. This document provides a detailed protocol for the preparation and intravenous injection of GNE-555 in a rat model, utilizing a common co-solvent formulation to achieve a clear and injectable solution.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| GNE-555 | Not Commercially Available | Research Grade |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous |

| Polyethylene glycol 300 (PEG300) | Sigma-Aldrich | ACS Reagent |

| Tween 80 (Polysorbate 80) | Sigma-Aldrich | ACS Reagent |

| Saline, 0.9% NaCl | MilliporeSigma | Sterile, for injection |

| Syringes (1 mL, 3 mL) | Becton, Dickinson and Company | Sterile |

| Needles (27G, 30G) | Becton, Dickinson and Company | Sterile |

| Sterile conical tubes (15 mL, 50 mL) | Corning | Sterile |

| Vortex mixer | Fisher Scientific | - |

| Water bath or heat block | Fisher Scientific | - |

Quantitative Data Summary

The following table summarizes a representative formulation for the intravenous administration of a poorly soluble compound like GNE-555. The final concentration of GNE-555 in this vehicle should be determined empirically, but a concentration of ≥ 2.5 mg/mL has been reported for other poorly soluble compounds using a similar vehicle.

| Parameter | Value | Notes |

| Formulation Components | ||

| DMSO | 10% (v/v) | Initial solvent for GNE-555 |

| PEG300 | 40% (v/v) | Co-solvent |

| Tween 80 | 5% (v/v) | Surfactant/emulsifier |

| Saline (0.9% NaCl) | 45% (v/v) | Final diluent |

| Achievable Concentration | ≥ 2.5 mg/mL | Empirically determined |

| Injection Parameters | ||

| Route of Administration | Intravenous (IV) | Lateral tail vein |

| Injection Volume | 1-5 mL/kg | Dependent on final concentration |

| Needle Gauge | 27G or 30G |

Experimental Protocols

Preparation of GNE-555 Formulation (1 mL)

-

Dissolve GNE-555 in DMSO: Weigh the required amount of GNE-555 and dissolve it in 100 µL of DMSO. If necessary, gently warm the solution to 37°C and vortex to ensure complete dissolution, yielding a clear stock solution.

-

Add PEG300: To the GNE-555/DMSO solution, add 400 µL of PEG300. Vortex thoroughly until the solution is homogeneous.

-

Add Tween 80: Add 50 µL of Tween 80 to the mixture. Vortex again to ensure complete mixing.

-

Add Saline: Slowly add 450 µL of sterile 0.9% saline to the solution while vortexing. Continue to vortex until a clear and uniform solution is obtained.

-

Final Inspection: Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear before injection.

Intravenous Injection Procedure in Rats

-

Animal Preparation: Acclimatize the rats to the laboratory conditions. Weigh each rat to determine the correct injection volume.

-

Restraint: Place the rat in a suitable restraint device, allowing access to the lateral tail vein.

-

Vein Dilation: To improve visualization of the tail vein, warm the tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes.

-

Injection Site Preparation: Clean the injection site on the lateral tail vein with an alcohol swab.

-

Injection: Using a sterile 1 mL syringe fitted with a 27G or 30G needle, slowly inject the prepared GNE-555 formulation into the lateral tail vein.

-

Observation: Monitor the animal for any signs of distress during and after the injection. Apply gentle pressure to the injection site with a sterile gauze pad after removing the needle to prevent bleeding.

-

Post-injection Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Visualization of Signaling Pathway and Experimental Workflow

mTOR Signaling Pathway

Caption: The mTOR signaling pathway and the inhibitory action of GNE-555.

Experimental Workflow

Caption: Workflow for preparing and administering GNE-555 to rats.

Application Notes and Protocols for GNE-555